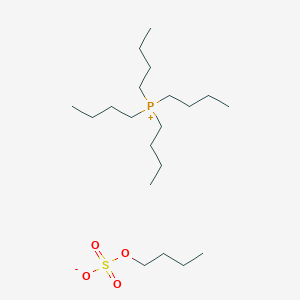
Tetrabutylphosphonium butyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylphosphonium butyl sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is particularly notable for its applications in various chemical processes due to its stability and effectiveness as a solvent and catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylphosphonium butyl sulfate typically involves the reaction of tetrabutylphosphonium hydroxide with butyl sulfate. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as follows:
Tetrabutylphosphonium hydroxide+Butyl sulfate→Tetrabutylphosphonium butyl sulfate+Water
The reaction is usually conducted at room temperature, and the product is purified through various techniques such as crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylphosphonium butyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The butyl groups in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the ionic liquid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various phosphonium oxides, while substitution reactions can yield a wide range of substituted phosphonium compounds.
Scientific Research Applications
Tetrabutylphosphonium butyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: this compound is used in industrial processes such as electroplating, metal extraction, and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism by which tetrabutylphosphonium butyl sulfate exerts its effects is primarily based on its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can enhance the solubility and reactivity of other compounds, making this compound an effective solvent and catalyst.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tetrabutylphosphonium chloride
- Tetrabutylphosphonium hydroxide
- Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate
Uniqueness
Tetrabutylphosphonium butyl sulfate is unique due to its combination of butyl groups and sulfate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications where both solubility and stability are required. Additionally, its thermal stability and low volatility make it suitable for high-temperature processes.
Properties
CAS No. |
654057-99-5 |
|---|---|
Molecular Formula |
C20H45O4PS |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
butyl sulfate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C4H10O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-8-9(5,6)7/h5-16H2,1-4H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI Key |
RFUIKCZZWAUNGF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOS(=O)(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


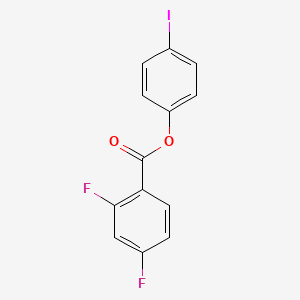
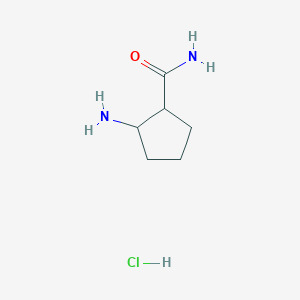

![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

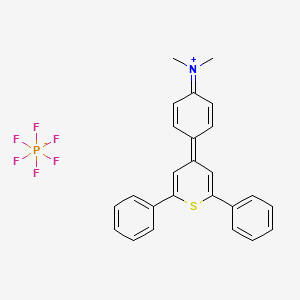
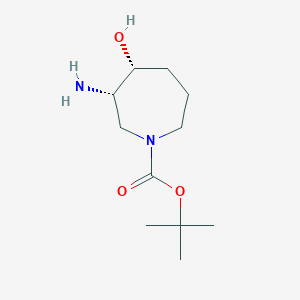
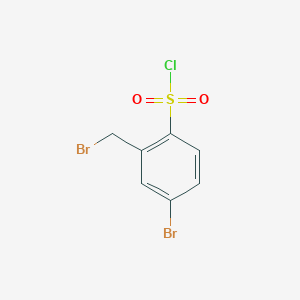
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
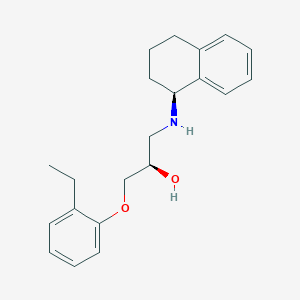
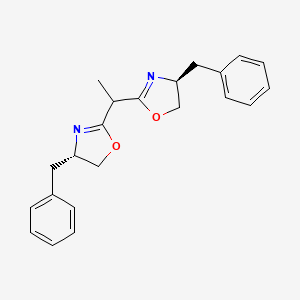
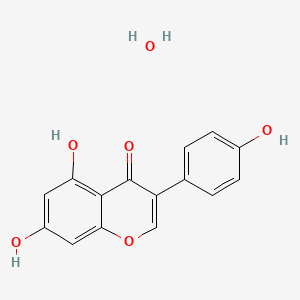
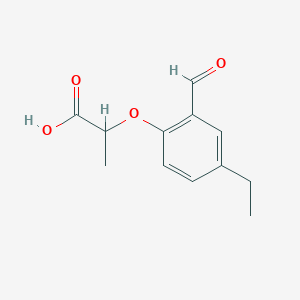
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
